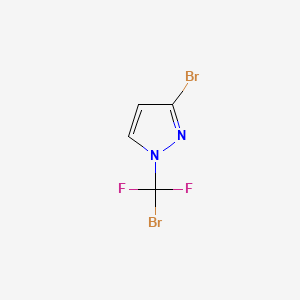
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of halogenated pyrazoles This compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole with bromine and bromodifluoromethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride to improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the bromodifluoromethyl group can lead to the formation of difluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of pyrazole oxides.
Reduction Reactions: Formation of difluoromethyl pyrazoles.
Scientific Research Applications
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and bromodifluoromethyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1,1,1-trifluoropropane
- 3-bromo-1,1,1-trifluoroacetone
- 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole
Uniqueness
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups on the pyrazole ring This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C4H2Br2F2N2 |
|---|---|
Molecular Weight |
275.88 g/mol |
IUPAC Name |
3-bromo-1-[bromo(difluoro)methyl]pyrazole |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H |
InChI Key |
QHKACDGUAMMVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1Br)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
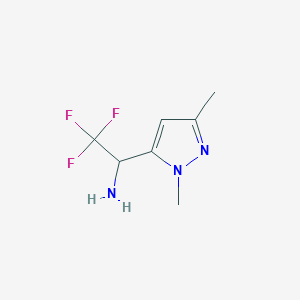
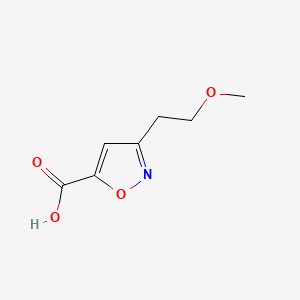
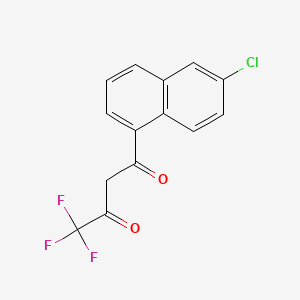
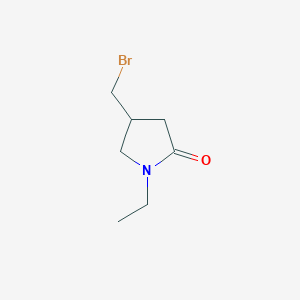
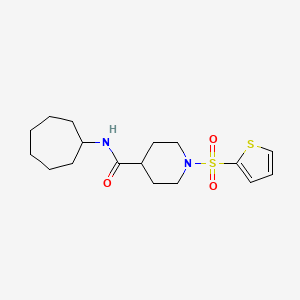
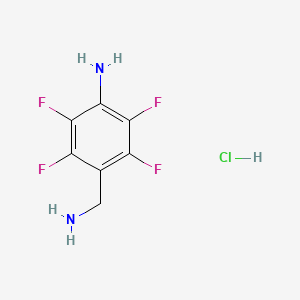
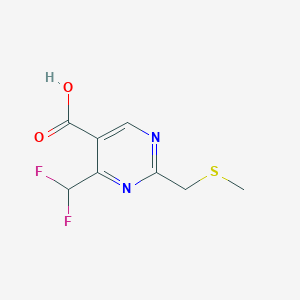
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
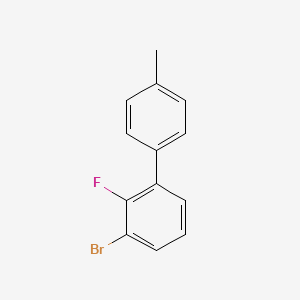
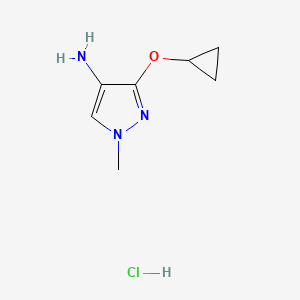

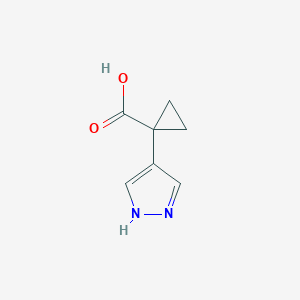
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
